Azido-PEG2-t-Boc-hydrazide

Vue d'ensemble

Description

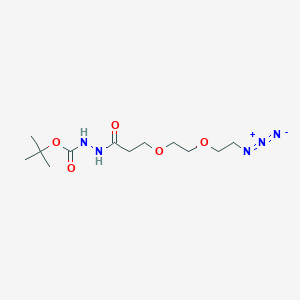

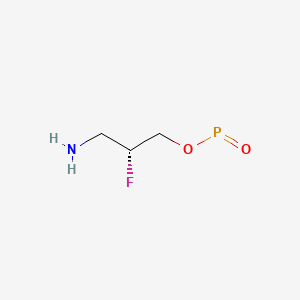

Azido-PEG2-t-Boc-hydrazide is a PEG derivative containing an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Synthesis Analysis

The azide group in Azido-PEG2-t-Boc-hydrazide can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Molecular Structure Analysis

Azido-PEG2-t-Boc-hydrazide has a molecular weight of 317.3 g/mol and a molecular formula of C12H23N5O5 .Chemical Reactions Analysis

The azide group in Azido-PEG2-t-Boc-hydrazide can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Physical And Chemical Properties Analysis

Azido-PEG2-t-Boc-hydrazide is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 317.3 g/mol and a molecular formula of C12H23N5O5 .Applications De Recherche Scientifique

Polymer-Grafted Liposomes

Azido-PEG2-t-Boc-hydrazide plays a significant role in the synthesis of polymer-grafted liposomes. Zalipsky (1993) demonstrated the use of a distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugate, bearing a hydrazide group, prepared using a heterobifunctional PEG derivative. This conjugate is suitable for attaching various biologically relevant ligands to functionalized liposomes (Zalipsky, 1993).

Cell Adhesion and Migration

In 2013, van Dongen et al. utilized cell-repellent azido-[polylysine-g-PEG] to create substrates for dynamically controlling cell adhesion, migration, and shape change. This approach enables various applications like tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Luminescence and Optical Properties

Law et al. (2007) explored the organic-terbium hybrid compound with the azido molecule, exhibiting three-photon-excited green emission and second-harmonic generation, demonstrating its potential in optical applications (Law et al., 2007).

Cytoplasm-Like Crowded Environment Simulation

Verma et al. (2016) researched the use of PEG as a macromolecular crowder, mimicking cellular environments in vitro. Azido-derivatized crowder was employed to provide insights into water structure and dynamics in such environments, relevant to biological and industrial applications (Verma et al., 2016).

Drug Conjugation and Delivery

Hu et al. (2013) focused on developing azido-carrying biodegradable polymers for drug delivery. Azido polymers were prepared and used for conjugating anticancer drugs, demonstrating the utility of azido-functionalized compounds in targeted drug delivery (Hu et al., 2013).

Protein PEGylation

Deiters et al. (2004) reported a PEGylation methodology based on the incorporation of para-azidophenylalanine into proteins. This strategy is significant for producing selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Safety And Hazards

Azido-PEG2-t-Boc-hydrazide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNHRXFEKXQQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117296 | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG2-t-Boc-hydrazide | |

CAS RN |

2100306-56-5 | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)